molecular formula C30H31N3O4S B10932643 Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10932643
M. Wt: 529.7 g/mol
InChI Key: NQCYHBJHIFORNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the moleculeCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Ethyl 5-(diethylcarbamoyl)-4-methyl-2-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C30H31N3O4S

Molecular Weight

529.7 g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C30H31N3O4S/c1-6-33(7-2)29(35)26-19(5)25(30(36)37-8-3)28(38-26)32-27(34)22-17-24(20-15-13-18(4)14-16-20)31-23-12-10-9-11-21(22)23/h9-17H,6-8H2,1-5H3,(H,32,34)

InChI Key

NQCYHBJHIFORNJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.